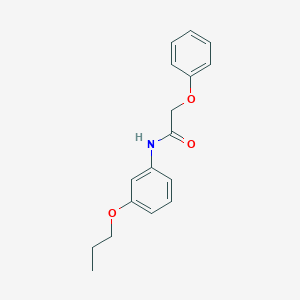

2-phenoxy-N-(3-propoxyphenyl)acetamide

Description

BenchChem offers high-quality 2-phenoxy-N-(3-propoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenoxy-N-(3-propoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

2-phenoxy-N-(3-propoxyphenyl)acetamide |

InChI |

InChI=1S/C17H19NO3/c1-2-11-20-16-10-6-7-14(12-16)18-17(19)13-21-15-8-4-3-5-9-15/h3-10,12H,2,11,13H2,1H3,(H,18,19) |

InChI Key |

IPOBUGMCLYSHGD-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 |

Canonical SMILES |

CCCOC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

2-phenoxy-N-(3-propoxyphenyl)acetamide chemical structure and properties

Compound Class: Phenoxy-N-arylacetamides Application Domain: Medicinal Chemistry, CNS Therapeutics (MAO Inhibition), and Antimicrobial Research[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

Compound Profile

2-phenoxy-N-(3-propoxyphenyl)acetamide is a lipophilic, non-steroidal small molecule belonging to the N-aryl-2-phenoxyacetamide scaffold.[1] This chemical class is actively investigated in drug discovery for its versatility as a privileged structure, exhibiting potent biological activities ranging from Monoamine Oxidase (MAO) inhibition to antitubercular efficacy.[2]

-

IUPAC Name: 2-phenoxy-N-(3-propoxyphenyl)acetamide[1]

-

Molecular Formula:

-

Molecular Weight: 285.34 g/mol [1]

-

SMILES: CCCOc1cccc(NC(=O)COc2ccccc2)c1

-

Key Structural Motifs:

-

Phenoxy Head Group: Provides aromatic stacking interactions (π-π) within hydrophobic binding pockets.

-

Acetamide Linker: A flexible tether acting as a hydrogen bond donor/acceptor (HBD/HBA) pivot.

-

3-Propoxyphenyl Tail: A meta-substituted aniline derivative.[1] The propoxy chain extends the lipophilic reach, optimizing Van der Waals contacts compared to shorter methoxy analogs.

-

Physicochemical Properties (Calculated)

The inclusion of the n-propoxy group significantly alters the physicochemical profile compared to the parent phenylacetamide, enhancing membrane permeability.

| Property | Value (Est.) | Significance in Drug Design |

| LogP (Lipophilicity) | 3.2 – 3.5 | Optimal for CNS penetration (Blood-Brain Barrier crossing).[1] |

| TPSA | ~48 Ų | Well below the 90 Ų threshold for good oral bioavailability. |

| H-Bond Donors | 1 | Facilitates specific binding without high desolvation penalties.[1] |

| H-Bond Acceptors | 3 | Amide carbonyl + 2 Ether oxygens.[1] |

| Rotatable Bonds | 6 | Moderate flexibility allowing induced-fit binding.[1] |

Part 2: Therapeutic Potential & Mechanism of Action

Primary Target: Monoamine Oxidase (MAO) Inhibition

Research into phenoxyacetamide derivatives has identified them as potent, reversible inhibitors of Monoamine Oxidases (MAO-A and MAO-B).

-

Mechanism: The phenoxy ring occupies the entrance cavity of the MAO active site, while the amide linker positions the aryl tail near the FAD cofactor.

-

Role of Propoxy Group: The meta-propoxy substituent on the N-phenyl ring probes the hydrophobic sub-pocket.[1] Extended alkyl chains (propyl/butyl) in the meta or para position often exhibit higher affinity than unsubstituted analogs due to increased hydrophobic entropy gain upon binding [1].

Secondary Target: Antimicrobial Activity (Antitubercular)

Structurally similar 2-phenoxy-N-arylacetamides have demonstrated significant inhibitory activity against Mycobacterium tuberculosis (H37Rv strain).[1][3][4] The scaffold disrupts cell wall synthesis pathways, with the lipophilic tail facilitating penetration through the mycolic acid-rich mycobacterial cell wall [2].

Part 3: Synthetic Protocols

Two primary synthetic routes are established for this scaffold. Route A (Acyl Chloride Coupling) is preferred for high-throughput library generation, while Route B (Direct Amide Coupling) is preferred when using sensitive functional groups.

Route A: The Schotten-Baumann Approach (Standard)

This method involves the nucleophilic attack of 3-propoxyaniline on 2-phenoxyacetyl chloride.[1]

Reagents:

-

2-Phenoxyacetyl chloride (1.1 eq)[1]

-

3-Propoxyaniline (1.0 eq)[1]

-

Triethylamine (

) or Pyridine (1.5 eq) -

Solvent: Dichloromethane (DCM) or THF (Dry)

Step-by-Step Protocol:

-

Preparation: Dissolve 3-propoxyaniline (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

-

Base Addition: Add

(15 mmol) and cool the mixture to 0°C in an ice bath. -

Acylation: Add 2-phenoxyacetyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

-

Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated

and brine. -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Water to yield white/off-white crystals.[1]

Route B: Convergent Synthesis (Williamson Ether + Coupling)

Useful if the specific acid chloride is unavailable.

Protocol:

-

Ether Synthesis: React Phenol with Chloroacetic acid (

, reflux) to yield Phenoxyacetic acid. -

Amide Coupling: React Phenoxyacetic acid with 3-propoxyaniline using EDC·HCl and HOBt in DMF at RT for 12 hours.

Part 4: Visualization of Pathways

Synthetic Workflow & Retrosynthesis

The following diagram illustrates the logical disconnection and forward synthesis of the target molecule.

Figure 1: Retrosynthetic analysis and forward synthesis via the Acyl Chloride pathway. Green arrow indicates the final coupling step.

Structure-Activity Relationship (SAR) Map

This diagram highlights how specific structural regions contribute to the biological activity (specifically MAO inhibition).

Figure 2: SAR decomposition. The 3-propoxy tail is the critical variable for modulating lipophilicity and receptor affinity.[1]

Part 5: Experimental Validation & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.

Analytical Specifications

| Test | Method | Expected Result |

| Proton NMR | ||

| Mass Spectrometry | LC-MS (ESI+) | |

| Melting Point | Capillary Method | Range: 85°C – 95°C (Dependent on crystal polymorph) |

| Purity | HPLC (C18 Column) | >95% (UV detection at 254 nm) |

Solubility Profile

-

Water: Insoluble (< 0.1 mg/mL)

-

DMSO: Soluble (> 20 mg/mL) — Recommended for biological assays.

-

Ethanol: Soluble (> 10 mg/mL)

Part 6: References

-

Wang, J., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Pardeshi, S., et al. (2012). Synthesis and antitubercular activity of some new 2-phenoxy-N-phenylacetamide derivatives.[1][3] Chemical Biology & Drug Design.

-

PubChem Compound Summary. (2024). 2-Phenoxyacetamide Derivatives. National Library of Medicine.

-

Mauf, R.M., et al. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde.[1][6][7] Baghdad Science Journal.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Systematic Nomenclature and Structural Analysis: 2-phenoxy-N-(3-propoxyphenyl)acetamide

Topic: Systematic Nomenclature and Structural Analysis of 2-phenoxy-N-(3-propoxyphenyl)acetamide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Researchers.

Executive Summary

In the high-throughput environment of modern drug discovery, precise chemical nomenclature is not merely a labeling convention—it is the digital backbone of patent protection, compound registration, and Structure-Activity Relationship (SAR) database integrity.

This guide provides a rigorous, step-by-step technical breakdown of the IUPAC nomenclature generation for 2-phenoxy-N-(3-propoxyphenyl)acetamide . Beyond simple naming, we explore the structural hierarchy, synthetic accessibility, and the "scaffold logic" that makes this specific amide a frequent template in analgesic and anti-inflammatory research.

Structural Deconstruction & IUPAC Logic

To generate the Preferred IUPAC Name (PIN) scientifically, we must dismantle the molecule into its functional components and apply the hierarchy rules defined in the IUPAC Blue Book (Nomenclature of Organic Chemistry).

Functional Group Priority

The molecule contains two primary functional types:[1]

-

Amide (

) -

Ether (

) located on both the acyl tail and the

Rule P-66.1 (IUPAC): Amides have higher priority for citation as the principal characteristic group than ethers. Therefore, the suffix of the name is determined by the amide, and the ethers are treated as prefixes (substituents).

Parent Structure Selection

-

Systematic Parent: Ethanamide (

carbons). -

Retained Parent: Acetamide.

-

Decision: While "Ethanamide" is the systematic parent, IUPAC Rule P-66.1.1.1.2.1 allows for retained names like Acetamide to be used in Preferred IUPAC Names. In medicinal chemistry, "Acetamide" is the standard convention for this scaffold.

Numbering and Locants

-

Principal Chain: The acetamide backbone.

-

Nitrogen Substituent: The phenyl ring attached to the amide nitrogen is designated with the locant

. -

Ring Numbering: The phenyl ring attached to the nitrogen is numbered starting at the point of attachment (position 1). The propoxy group is at position 3 (meta).

Alphabetical Assembly

We have two complex substituents:

-

On C-2: Phenoxy (Phenyl + Oxygen).

-

On

: (3-propoxyphenyl) .

Sorting:

-

"Phenoxy" starts with P-h-e .

-

"Propoxyphenyl" starts with P-r-o .

-

Result:Phenoxy is cited first in the name string if we were listing substituents on the same parent, but here they are on different parts of the core. The name is constructed as: [Substituent on C2] - [Parent] - [Substituent on N] Actually, the standard syntax is:[Locants]-[Substituents][Parent].

Correction: The

-substituent is usually cited alphabetically alongside numerical substituents.-

P henoxy vs P ropoxyphenyl.

-

P-h vs P-r . Phenoxy precedes Propoxyphenyl.

-

Final Name Construction: 2-phenoxy-N-(3-propoxyphenyl)acetamide

Visualization: Nomenclature Decision Tree

The following diagram illustrates the logical flow used to determine the IUPAC name, ensuring no steps in the priority hierarchy are missed.

Caption: Logical hierarchy for deriving the PIN of 2-phenoxy-N-(3-propoxyphenyl)acetamide.

Synthetic Validation (The "How")

To validate the structure, one must confirm it can be synthesized unambiguously. The most robust method for generating this specific amide is a convergent synthesis using Schotten-Baumann conditions or a nucleophilic acyl substitution.

Retrosynthetic Analysis

-

Bond Disconnection: The Amide C-N bond.

-

Fragment A (Electrophile): Phenoxyacetyl chloride.

-

Fragment B (Nucleophile): 3-Propoxyaniline.

Experimental Protocol

Note: This protocol is a generalized standard procedure for N-aryl acetamides.

Reagents:

-

3-Propoxyaniline (1.0 eq)

-

Phenoxyacetyl chloride (1.1 eq)

-

Triethylamine (

) or Pyridine (1.2 eq) -

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-propoxyaniline in dry DCM under an inert atmosphere (

). -

Base Addition: Add

to scavenge the HCl byproduct. Cool the mixture to 0°C to control exotherm. -

Acylation: Dropwise addition of phenoxyacetyl chloride. The reaction is driven by the nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl.

-

Workup: Wash with dilute HCl (to remove unreacted amine) and

(to remove acid byproducts). -

Purification: Recrystallization from Ethanol/Water is typically sufficient for this class of compounds due to their crystallinity.

Synthesis Workflow Diagram

Caption: Convergent synthesis pathway via acyl chloride coupling.

Physicochemical Profile & Drug Design Context[5]

This molecule is not just a random chemical string; it represents a classic "Linker-Scaffold-Tail" architecture used in medicinal chemistry to probe lipophilicity and steric binding pockets.

Calculated Properties

| Property | Value (Est.) | Relevance |

| Formula | Core Composition | |

| Mol.[4][5][6][7][8][9][10][11][12][13][14] Weight | 285.34 g/mol | Fragment-based design compliant (<300 Da) |

| LogP | ~3.2 | Moderate Lipophilicity (Good membrane permeability) |

| H-Bond Donors | 1 (Amide NH) | Receptor binding (e.g., hinge regions) |

| H-Bond Acceptors | 3 (Amide O, 2 Ethers) | Specificity interactions |

SAR Implications

The phenoxy-acetamide motif acts as a flexible linker. In drug development, this specific structure is often screened for:

-

Voltage-Gated Sodium Channel Inhibition: Analogs of this structure (resembling lidocaine but with ether extensions) are frequently tested for analgesic properties.

-

Kinase Inhibition: The amide bond provides a hydrogen bond donor/acceptor pair critical for ATP-binding sites, while the 3-propoxy tail extends into hydrophobic pockets (the "selectivity pocket").

References

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-66: Amides.[7][9] Royal Society of Chemistry, 2014.

-

PubChem. Compound Summary for Acetamide Derivatives. National Library of Medicine.

-

Master Organic Chemistry. Functional Group Priority Rules.

-

Sigma-Aldrich. Synthesis of Phenoxy-acetamide derivatives.

Sources

- 1. egpat.com [egpat.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tdcommons.org [tdcommons.org]

- 7. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 8. acdlabs.com [acdlabs.com]

- 9. Blue Book P-66-69 [iupac.qmul.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 12. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]

The Critical Role of Lipophilicity in Drug Design: An In-depth Technical Guide to the LogP Values of Propoxyphenyl Acetamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of lipophilicity, a cornerstone of modern drug discovery, with a specific focus on the propoxyphenyl acetamide scaffold. As a senior application scientist, the aim is to deliver not just a theoretical overview but a practical guide grounded in scientific principles and experimental realities. We will delve into the nuances of LogP, the primary metric for lipophilicity, and explore how it is determined and how it influences the journey of a drug molecule from administration to its target.

Section 1: The Imperative of Lipophilicity in Drug Efficacy

Lipophilicity, the "fat-loving" nature of a molecule, is a pivotal physicochemical property that dictates the absorption, distribution, metabolism, and excretion (ADME) of a drug.[1] A delicate balance is required; a drug must be lipophilic enough to traverse the lipid bilayers of cell membranes but also possess sufficient aqueous solubility to dissolve in physiological fluids.[2]

The octanol-water partition coefficient (P), or its logarithmic form, LogP, is the universally accepted measure of lipophilicity. It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

LogP = log ([Compound]octanol / [Compound]water)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). This seemingly simple parameter is a critical component of predictive models for drug-likeness, most notably Lipinski's Rule of Five, which suggests that for a compound to have good oral bioavailability, its LogP should not exceed 5.

The journey of a drug through the body is a complex series of partitioning events between aqueous and lipid environments. From absorption in the gut to penetration of the blood-brain barrier, LogP is a key determinant of a drug's success.

Caption: The influence of lipophilicity (LogP) on the ADME profile of a drug.

Section 2: Methodologies for LogP Determination

Accurate determination of LogP is paramount in drug discovery. Both experimental and computational methods are employed, each with its own set of advantages and limitations. The choice of method is often guided by the stage of the drug discovery process, the properties of the compound, and the desired level of accuracy.

Experimental Determination of LogP

2.1.1 The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the gold standard for LogP determination due to its direct measurement of the partition coefficient.[3][4][5]

Protocol:

-

Solvent Saturation: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Compound Dissolution: A precisely weighed amount of the test compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water, depending on its solubility.

-

Partitioning: A known volume of the prepared solution is added to a flask containing a known volume of the other solvent phase.

-

Equilibration: The flask is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for the compound to reach equilibrium between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

LogP Calculation: The LogP is calculated using the formula: LogP = log ([Concentration in n-octanol] / [Concentration in water]).

Self-Validation: The method's robustness is ensured by performing the experiment with varying starting concentrations of the compound and different phase volume ratios. Consistent LogP values across these variations validate the result.

2.1.2 High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)

The HPLC method offers a faster, more automated alternative to the shake-flask method, particularly for a large number of compounds.[2][6][7] It is an indirect method that correlates the retention time of a compound on a reverse-phase HPLC column with its LogP.

Protocol:

-

Column and Mobile Phase Selection: A reverse-phase column (e.g., C18) is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. The retention time (tR) for each standard is recorded.

-

Determination of Dead Time (t0): The dead time, the time it takes for an unretained compound to pass through the column, is determined by injecting a non-retained substance (e.g., uracil).

-

Calculation of Capacity Factor (k): The capacity factor for each standard is calculated using the formula: k = (tR - t0) / t0.

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards. A linear relationship is expected.

-

Analysis of Test Compound: The test compound is injected under the same chromatographic conditions, and its retention time is measured.

-

LogP Determination: The capacity factor of the test compound is calculated, and its LogP is determined by interpolation from the calibration curve.

Self-Validation: The linearity of the calibration curve (R2 > 0.95) and the inclusion of standards that bracket the expected LogP of the test compound ensure the validity of the measurement.

Caption: Workflow for experimental LogP determination.

Computational Determination of LogP

Computational methods for LogP prediction are invaluable in early-stage drug discovery for screening large virtual libraries of compounds. These methods are broadly categorized into two main approaches: fragment-based and atom-based.

2.2.1 Fragment-Based Methods (e.g., CLogP)

Fragment-based methods, such as the well-known CLogP, operate on the principle that the LogP of a molecule can be calculated by summing the contributions of its constituent molecular fragments.[8] These methods rely on extensive databases of experimentally determined LogP values for a large number of molecules.

Methodology:

-

Fragmentation: The molecule is computationally dissected into a set of predefined structural fragments.

-

Fragmental Contribution: Each fragment is assigned a pre-determined value that represents its contribution to the overall lipophilicity.

-

Correction Factors: Correction factors are applied to account for intramolecular interactions between fragments, such as electronic effects and steric hindrance.

-

LogP Calculation: The CLogP is the sum of the fragmental contributions and the correction factors.

2.2.2 Atom-Based Methods (e.g., ALOGP)

Atom-based methods, like ALOGP, take a more granular approach by assigning a lipophilicity contribution to each atom in the molecule based on its atom type.[9]

Methodology:

-

Atom Typing: Each atom in the molecule is classified based on its element type, hybridization state, and local environment.

-

Atomic Contribution: A specific lipophilicity value is assigned to each atom type.

-

LogP Calculation: The ALOGP is the sum of the lipophilicity contributions of all atoms in the molecule.

It is important to note that while computational methods are rapid and cost-effective, their accuracy is dependent on the quality and diversity of the training data used to develop the underlying algorithms.[10][11] Experimental validation of computationally predicted LogP values is crucial for lead compounds.

Section 3: Lipophilicity of Propoxyphenyl Acetamides

The propoxyphenyl acetamide scaffold is a common motif in medicinal chemistry. Understanding how structural modifications to this core affect lipophilicity is key to designing analogs with improved ADME properties.

Due to a lack of a comprehensive experimental dataset for a wide range of propoxyphenyl acetamide derivatives in the public domain, the following table includes a combination of the few available experimental and calculated LogP values to illustrate the impact of substituents.

| Compound | R1 | R2 | LogP (Experimental) | LogP (Calculated - XLogP3) |

| N-(4-propoxyphenyl)acetamide | H | H | - | 2.1[10] |

| N-(2-Nitro-4-propoxyphenyl)acetamide | NO2 | H | 1.64 | - |

3.1 Structure-Lipophilicity Relationships

The lipophilicity of propoxyphenyl acetamides can be modulated by introducing substituents at various positions on the phenyl ring and by modifying the acetamide group.

3.1.1 Impact of Alkoxy Chain Length

Increasing the length of the alkoxy chain (the propoxy group in this case) generally leads to an increase in lipophilicity. Each additional methylene group (-CH2-) contributes to the non-polar character of the molecule, thereby increasing its affinity for the n-octanol phase.

3.1.2 Influence of Phenyl Ring Substituents

-

Electron-Withdrawing Groups (EWGs): The introduction of an electron-withdrawing group, such as a nitro group (NO2), can have a complex effect on lipophilicity. While the nitro group itself is polar, its strong electron-withdrawing nature can decrease the basicity of the amide nitrogen, potentially reducing its ability to hydrogen bond with water.[12] In the case of N-(2-Nitro-4-propoxyphenyl)acetamide, the experimental LogP of 1.64 is lower than the calculated LogP of the parent compound, suggesting that the polarity of the nitro group has a dominant effect in this instance.

-

Electron-Donating Groups (EDGs): Electron-donating groups, such as additional alkoxy or alkyl groups, generally increase lipophilicity due to their non-polar nature.

3.1.3 Role of the Acetamide Group

The acetamide moiety is a key contributor to the overall polarity of the molecule, with its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). Modifications to this group, such as N-alkylation, would increase lipophilicity by removing the hydrogen bond donor capability.

3.1.4 Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding can significantly impact lipophilicity. For instance, a substituent at the ortho position that can form a hydrogen bond with the amide group can shield the polar groups from the aqueous environment, leading to an increase in the measured LogP.[1][11]

Caption: Key structural modifications influencing the LogP of propoxyphenyl acetamides.

Section 4: Conclusion

Lipophilicity, quantified by LogP, is a fundamental parameter in drug design that profoundly influences the ADME properties of a compound. For the propoxyphenyl acetamide class of molecules, a thorough understanding of how structural modifications impact lipophilicity is crucial for the rational design of drug candidates with optimized pharmacokinetic profiles. This guide has provided an in-depth overview of the theoretical underpinnings of lipophilicity, detailed protocols for its experimental and computational determination, and an analysis of the structure-lipophilicity relationships pertinent to propoxyphenyl acetamides. By integrating these principles into the drug discovery workflow, researchers can more effectively navigate the complex landscape of physicochemical properties to develop safer and more efficacious medicines.

References

-

Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337–354. [Link]

-

Feng, J., et al. (2019). Effects of intramolecular hydrogen bonds on lipophilicity. European Journal of Pharmaceutical Sciences, 130, 1-8. [Link]

-

OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

- Di, L., & Kerns, E. H. (2015).

- Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341.

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.

-

ECETOC. (2010). Partition Coefficient (Kow). Technical Report No. 110. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.

-

PubChem. (n.d.). N-(4-propoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-(2-Nitro-4-propoxyphenyl)acetamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1998). Prediction of hydrophobic (lipophilic) properties of small organic molecules using fragmental methods: an analysis of ALOGP and CLOGP methods. Journal of physical chemistry A, 102(21), 3762-3772. [Link]

- Wildman, S. A., & Crippen, G. M. (1999). Prediction of physicochemical parameters by atomic contributions. Journal of chemical information and computer sciences, 39(5), 868-873.

- Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of pharmaceutical sciences, 98(3), 861-893.

- Vistoli, G., Pedretti, A., & Testa, B. (2008). The log P parameter as a molecular descriptor in the computer-aided drug design–an overview. Current drug metabolism, 9(10), 915-926.

- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863-875.

- Shityakov, S., & Förster, C. (2014). In silico-predicted lipophilicity and blood-brain barrier penetration of cannabinoids.

- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like properties on the chances of success. Nature reviews Drug discovery, 6(11), 881-890.

- Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235-248.

-

CLogP - BioByte Corp. (n.d.). Retrieved from [Link]

- Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of chemical information and computer sciences, 42(5), 1136-1145.

- Todeschini, R., & Consonni, V. (2009).

- Raevsky, O. A., & Schaper, K. J. (1998). The HYBOT (hydrogen bond thermodynamics) program and its application to the study of hydrogen-bond processes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1529-1537.

- Platts, J. A., Butina, D., Abraham, M. H., & Hersey, A. (1999). Estimation of molecular linear free energy relation descriptors using a group contribution approach. Journal of chemical information and computer sciences, 39(5), 835-845.

- Abraham, M. H. (1993). Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes. Chemical Society Reviews, 22(2), 73-83.

- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714-3717.

- Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615-2623.

-

Pal, C., & Bandyopadhyay, P. (2012). The role of nitro group in the field of drug design. Medicinal Chemistry Research, 21(9), 2123-2139. [Link]

- Laube, J., & Bigler, P. (2009). Intramolecular hydrogen bonding in ortho-substituted anilines, phenols, and thiophenols. The Journal of Physical Chemistry A, 113(31), 8963-8972.

- Imai, Y., & Otagiri, M. (1984). A new method for determining the lipophilicity of drugs by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 73(6), 830-832.

- Donovan, S. F., & Pescatore, M. C. (2002). A high throughput shake-flask method for the determination of partition coefficient (log D). Journal of pharmaceutical and biomedical analysis, 30(3), 505-512.

- Avdeef, A. (2012).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. oecd.org [oecd.org]

- 7. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of intramolecular hydrogen bonds on lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis of N-(3-Propoxyphenyl)-2-phenoxyacetamide via Carbodiimide Activation

Topic: Protocol for amide coupling of 3-propoxyaniline and phenoxyacetic acid Content Type: Create detailed Application Notes and Protocols.

Abstract & Scope

This application note details a robust, scalable protocol for the amide coupling of 3-propoxyaniline (nucleophile) and phenoxyacetic acid (electrophile). While amide bonds are ubiquitous in medicinal chemistry, the coupling of anilines—specifically electron-deficient or sterically compromised derivatives—often presents challenges due to reduced nucleophilicity compared to aliphatic amines.

This guide prioritizes the EDC·HCl / HOBt method enhanced with DMAP catalysis. This system offers an optimal balance of cost, safety, and purification ease for drug discovery workflows. Alternative high-efficiency conditions (HATU) are discussed for difficult substrates.

Target Product: N-(3-propoxyphenyl)-2-phenoxyacetamide Primary Application: Synthesis of analgesic, anti-inflammatory, or antioxidant scaffolds (phenoxyacetamide derivatives).

Scientific Background & Strategy

Reactivity Analysis

-

Nucleophile (3-Propoxyaniline): The propoxy group at the meta position exerts a negative inductive effect (-I), slightly lowering the basicity of the amine (approximate pKa ~4.2) compared to unsubstituted aniline (pKa ~4.6). Consequently, this substrate is a "sluggish" nucleophile, requiring efficient activation of the carboxylic acid.

-

Electrophile (Phenoxyacetic Acid): The

-oxygen enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack, but also prone to hydrolysis if not handled under anhydrous conditions.

Strategic Choice of Coupling Agents

We utilize a Carbodiimide-mediated coupling (EDC) with HOBt (Hydroxybenzotriazole) and DMAP (4-Dimethylaminopyridine).

-

EDC·HCl: Water-soluble carbodiimide that forms an O-acylisourea intermediate. Its water solubility simplifies workup (urea byproduct washes away).[1]

-

HOBt: Reacts with the O-acylisourea to form an active ester, suppressing racemization (less critical here as the acid is achiral) and preventing the formation of unreactive N-acylurea byproducts.

-

DMAP (Catalyst): Crucial for aniline couplings. It acts as an acyl-transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly acylates the sluggish aniline.

Visualized Reaction Mechanism

The following diagram illustrates the activation cascade and the role of DMAP in accelerating the attack of 3-propoxyaniline.

Figure 1: Mechanistic pathway of EDC/HOBt/DMAP mediated amide coupling.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Phenoxyacetic acid | 152.15 | 1.0 | Electrophile |

| 3-Propoxyaniline | 151.21 | 1.0 - 1.1 | Nucleophile |

| EDC·HCl | 191.70 | 1.2 - 1.5 | Coupling Agent |

| HOBt (anhydrous) | 135.12 | 1.2 | Additive |

| DMAP | 122.17 | 0.1 - 0.2 | Catalyst |

| DIPEA (Hünig's Base) | 129.24 | 2.0 - 3.0 | Base (scavenger) |

| Dichloromethane (DCM) | - | Solvent | Anhydrous |

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Nitrogen/Argon gas line (inert atmosphere recommended).

-

Ice-water bath.

-

Separatory funnel.

-

Rotary evaporator.

Experimental Protocol

Phase 1: Activation of Carboxylic Acid[2]

-

Setup: Flame-dry a 50 mL round-bottom flask and cool under nitrogen.

-

Solvation: Add Phenoxyacetic acid (1.0 equiv, e.g., 152 mg, 1 mmol) and HOBt (1.2 equiv, 162 mg) to the flask.

-

Dissolution: Add anhydrous DCM (10 mL, 0.1 M concentration). Stir until dissolved.

-

Base Addition: Add DIPEA (2.5 equiv, 435 µL). Note: If using EDC[2]·HCl, base is required to neutralize the HCl salt and activate the amine.

-

Coupling Agent: Cool the mixture to 0°C (ice bath). Add EDC·HCl (1.2 equiv, 230 mg) in one portion.

-

Pre-activation: Stir at 0°C for 15–30 minutes. This allows the formation of the OBt-active ester.[3]

Phase 2: Amine Addition & Reaction

-

Amine Addition: Add 3-Propoxyaniline (1.0 equiv, 151 mg) followed immediately by DMAP (0.1 equiv, 12 mg).

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 12–18 hours.

-

Monitoring (IPC): Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS.

-

Target: Disappearance of the aniline spot and appearance of a less polar amide product.

-

LCMS: Look for [M+H]+ = 286.1.

-

Phase 3: Workup & Isolation

-

Quench: Dilute the reaction mixture with DCM (20 mL).

-

Acid Wash (Remove unreacted amine/DMAP): Wash the organic layer with 1M HCl or 10% Citric Acid (2 x 15 mL). Caution: This removes the aniline and DMAP.

-

Base Wash (Remove unreacted acid/HOBt): Wash with Saturated NaHCO₃ (2 x 15 mL).

-

Brine Wash: Wash with Saturated NaCl (1 x 15 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Crude Assessment: The product is likely a solid.[4][5] If purity is >90% by LCMS, recrystallization is preferred.

-

Recrystallization: Dissolve crude in minimal hot Ethanol or EtOAc/Hexane mixture. Cool slowly to 4°C.

-

Flash Chromatography (Alternative):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 0% -> 40% EtOAc in Hexanes.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Expected Analytical Data

To validate the synthesis, the following spectral characteristics are expected for N-(3-propoxyphenyl)-2-phenoxyacetamide :

-

Molecular Formula: C₁₇H₁₉NO₃

-

Molecular Weight: 285.34 g/mol

-

Mass Spectrometry (ESI+): [M+H]⁺ = 286.3

-

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

- ~8.5 ppm (s, 1H, NH amide).

- ~7.0–7.4 ppm (m, aromatic protons from phenoxy and aniline rings).

- ~6.6–6.8 ppm (m, protons ortho/para to propoxy group).

- ~4.6 ppm (s, 2H, O-CH₂ -CO).

- ~3.9 ppm (t, 2H, O-CH₂ -CH₂-CH₃).

- ~1.8 ppm (m, 2H, O-CH₂-CH₂ -CH₃).

- ~1.0 ppm (t, 3H, O-CH₂-CH₂-CH₃ ).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Low nucleophilicity of aniline. | Switch to HATU (1.2 eq) + DIPEA (3.0 eq) in DMF. HATU is a more potent coupling agent for anilines. |

| No Reaction | Acid not activating. | Ensure reagents are anhydrous. Try converting Acid to Acid Chloride using Thionyl Chloride (SOCl₂) before adding amine. |

| Product Oiling Out | Impurities preventing crystallization. | Perform silica gel chromatography.[3][6] Use a slower gradient (Hexane -> EtOAc). |

| Racemization | N/A (Substrate achiral). | Not applicable for phenoxyacetic acid. |

Pro-Tip: The Acid Chloride Route (Scale-Up)

For scales >5g, EDC is expensive. Use the Acid Chloride method:

-

Reflux Phenoxyacetic acid with SOCl₂ (2.0 eq) for 2h.

-

Evaporate excess SOCl₂.

-

Dissolve residue in DCM and add dropwise to 3-propoxyaniline + Et₃N at 0°C.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][2][8] Tetrahedron, 61(46), 10827-10852. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

-

PubChem. (2025).[4] 3-Propoxyaniline Compound Summary. National Library of Medicine. Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. reddit.com [reddit.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 5-Nitro-2-propoxyaniline (FDB016816) - FooDB [foodb.ca]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity | MDPI [mdpi.com]

- 7. bachem.com [bachem.com]

- 8. hepatochem.com [hepatochem.com]

Application Note: Recrystallization Solvent Systems for 2-Phenoxy-N-arylacetamides

[1][2]

Part 1: Core Directive & Scientific Rationale[3]

Introduction

The 2-phenoxy-N-arylacetamides represent a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities including anticonvulsant, antimicrobial, and analgesic properties.[1] Structurally, these molecules possess three distinct pharmacophores: a lipophilic phenoxy tail, a hydrogen-bonding amide linker, and an N-aryl headgroup.[1]

Achieving pharmaceutical-grade purity (>99%) is critical for biological assay reproducibility. While column chromatography is effective, it is often unscalable and solvent-intensive. Recrystallization remains the gold standard for late-stage purification of these amides due to their crystalline nature and specific solubility profiles.

Solubility Profile & Solvent Logic

To select the correct solvent, one must understand the intermolecular forces at play:

-

The Amide Linker (-CONH-): Acts as a hydrogen bond donor and acceptor. This makes the molecule moderately polar and compatible with protic solvents like ethanol and methanol.

-

The Aromatic Rings (Phenoxy & Aryl): Provide significant lipophilicity and

-

The "Like Dissolves Like" Application:

-

Protic Solvents (Alcohols): Excellent for disrupting the crystal lattice at high temperatures due to H-bonding capability, but solubility drops sharply upon cooling, driving crystallization.[1]

-

Aprotic/Non-polar Mixtures (EtOAc/Hexane): Useful when the compound is too soluble in alcohols or prone to "oiling out" due to residual water content.

Part 2: Recommended Solvent Systems

Based on the physicochemical properties of 2-phenoxy-N-arylacetamides, the following solvent systems are validated for high-yield purification.

Table 1: Solvent System Performance Matrix

| Solvent System | Type | Polarity Index | Suitability | Mechanism of Action |

| Ethanol / Water | Binary (Protic/Polar) | High | Primary Choice | Temperature-dependent solubility switch; Water acts as a powerful anti-solvent. |

| Ethyl Acetate / Hexane | Binary (Aprotic) | Moderate | Secondary Choice | Ideal for highly lipophilic derivatives (e.g., halogenated aryl rings).[1] Prevents hydrolysis. |

| Pure Ethanol (95% or Abs.) | Single Solvent | High | General | Best for derivatives with moderate melting points (80–120°C). |

| Toluene | Single Solvent | Low | Specialized | For high-melting, highly aromatic derivatives that are insoluble in alcohols. |

| Methanol | Single Solvent | High | Alternative | Similar to Ethanol but higher toxicity; use if Ethanol yield is poor. |

Part 3: Detailed Experimental Protocols

Protocol A: The "Ethanol-Water" Binary Recrystallization (Standard)

Best for: General purification of crude solids with moderate impurities.

Reagents:

-

Crude 2-phenoxy-N-arylacetamide[2]

-

Ethanol (95% or Absolute)[1]

-

Deionized Water (Anti-solvent)[1]

-

Activated Charcoal (Optional, for decolorization)[1]

Step-by-Step Procedure:

-

Saturation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 5 mL of Ethanol.

-

Heating: Heat the mixture on a hot plate/stirrer to a gentle boil (

). -

Clarification (Optional): If the solution is colored, add activated charcoal (5-10% w/w) and boil for 2 minutes. Filter hot through a pre-warmed funnel/fluted filter paper.[4]

-

Anti-Solvent Addition: While keeping the solution boiling, add hot water dropwise.[3]

-

Endpoint: Stop adding water immediately when a persistent turbidity (cloudiness) appears.

-

-

Re-dissolution: Add a few drops of hot Ethanol to clear the turbidity. The solution is now saturated.

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 30-60 mins).

-

Note: Rapid cooling may cause precipitation of amorphous powder or "oiling out."

-

-

Deep Cooling: Once at room temperature, place the flask in an ice bath (

) for 30 minutes to maximize yield. -

Collection: Filter the crystals using a Buchner funnel under vacuum.

-

Washing: Wash the filter cake with 2-3 mL of ice-cold Ethanol/Water (1:1 mixture).

-

Drying: Dry in a vacuum oven at

for 4 hours.

Protocol B: The "Ethyl Acetate-Hexane" Method

Best for: Lipophilic derivatives or compounds sensitive to hydrolysis.

-

Dissolution: Dissolve the crude solid in the minimum volume of boiling Ethyl Acetate.

-

Precipitation: Remove from heat source. Slowly add Hexane (or Petroleum Ether) down the side of the flask until the solution becomes slightly cloudy.

-

Clearing: Re-heat briefly to dissolve the cloudiness.

-

Cooling: Allow to cool slowly. If "oiling out" occurs (droplets forming instead of crystals), scratch the glass vigorously with a glass rod or add a seed crystal.[1]

Part 4: Visualization & Logic Flow[3]

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the optimal solvent based on initial solubility tests.

Figure 1: Decision tree for selecting the optimal recrystallization solvent system.

Recrystallization Workflow & Critical Control Points

This diagram illustrates the physical process, highlighting steps where yield or purity can be compromised.

Figure 2: Step-by-step workflow for the recrystallization process.[1]

Part 5: Troubleshooting "Oiling Out"

A common issue with phenoxyacetamides is "oiling out" (liquid-liquid phase separation) rather than crystallization. This occurs when the melting point of the solute is lower than the solvent's boiling point, or the solution is too concentrated.[1]

Remedies:

-

Seed Crystals: Add a tiny crystal of pure product to the cooling solution to provide a nucleation site.

-

Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

-

Re-heat & Dilute: Re-heat the mixture and add a small amount of additional "good" solvent (e.g., Ethanol) to lower the saturation slightly, then cool more slowly.

Part 6: References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques).

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link] (General solvent selection logic).[1]

-

National Institutes of Health (NIH). (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives. PubMed Central. Retrieved from [Link] (Specific synthesis and purification of N-phenylacetamides).

-

Arkat USA. (2014). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Retrieved from [Link] (Cites Ethyl Acetate/Petroleum Ether systems for phenoxy-acetamide derivatives).

-

Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link] (Protocol for binary solvent systems).[1]

Preparation of 2-phenoxy-N-(3-propoxyphenyl)acetamide using EDC/HOBt coupling

Application Note: High-Fidelity Synthesis of 2-Phenoxy-N-(3-propoxyphenyl)acetamide via EDC/HOBt Coupling

Executive Summary

This application note details the optimized protocol for synthesizing 2-phenoxy-N-(3-propoxyphenyl)acetamide , a structural motif common in local anesthetics and kinase inhibitors. The method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) .

Unlike aggressive chlorinating agents (e.g., SOCl₂), this protocol offers mild conditions that preserve ether linkages and minimize side reactions. The procedure is designed to be self-validating : the specific aqueous workup sequence leverages the pH-dependent solubility of byproducts (urea, HOBt) to yield high-purity material often without chromatographic purification.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the amide bond, revealing two commercially available precursors: 2-phenoxyacetic acid (electrophile) and 3-propoxyaniline (nucleophile).

Strategic Rationale:

-

Aniline Nucleophilicity: 3-propoxyaniline is moderately nucleophilic. While acid chlorides could be used, they often lead to bis-acylation or HCl-induced cleavage of the propoxy ether. EDC/HOBt provides a controlled activation.

-

HOBt Role: HOBt acts as an auxiliary nucleophile. It intercepts the highly reactive O-acylisourea intermediate formed by EDC, converting it to a less reactive but more selective OBt-active ester. This prevents the common

-acylurea rearrangement side reaction [1].

Reaction Mechanism

The following diagram illustrates the activation cascade. Note the regeneration of HOBt, which technically allows it to be used substoichiometrically, though 1.0 equivalent is recommended to maximize rate.

Figure 1: Mechanistic pathway of EDC/HOBt coupling. The conversion to the OBt-ester prevents the rearrangement of O-acylisourea to unreactive N-acylurea.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (10 mmol Scale) |

| 2-Phenoxyacetic acid | Acid | 152.15 | 1.0 | 1.52 g |

| 3-Propoxyaniline | Amine | 151.21 | 1.0 | 1.51 g (approx 1.45 mL) |

| EDC·HCl | Coupling Agent | 191.70 | 1.2 | 2.30 g |

| HOBt (anhydrous) | Additive | 135.12 | 1.2 | 1.62 g |

| DIPEA | Base | 129.24 | 2.0 | 3.48 mL |

| DCM (Dichloromethane) | Solvent | 84.93 | N/A | 50 mL (0.2 M) |

Critical Note: EDC is hygroscopic. Use fresh EDC·HCl or store it in a desiccator. If the amine is supplied as a hydrochloride salt, increase DIPEA to 3.0 equivalents.

Step-by-Step Procedure

-

Activation Phase:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxyacetic acid (1.52 g, 10 mmol) in DCM (40 mL).

-

Add HOBt (1.62 g, 12 mmol) and stir for 5 minutes until fully dissolved.

-

Cool the mixture to 0°C using an ice bath.

-

Add EDC·HCl (2.30 g, 12 mmol) in one portion. Stir at 0°C for 15 minutes.

-

Observation: The solution may become slightly cloudy as the EDC activates the acid.

-

-

Coupling Phase:

-

Add DIPEA (3.48 mL) dropwise to the cold mixture.

-

Add 3-propoxyaniline (1.51 g, 10 mmol) dissolved in the remaining DCM (10 mL) dropwise over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature (20-25°C) .

-

Stir for 4–12 hours .

-

-

Monitoring (TLC):

-

Mobile Phase: 50% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm). The product will appear as a distinct spot (Rf ~0.4–0.6) separate from the starting aniline (often stains lower/streaks) and acid (stays at baseline or moves slightly).

-

Workup Strategy (The "Self-Validating" Purification)

This specific wash sequence is designed to chemically remove all reagents, leaving only the neutral amide in the organic phase.

Figure 2: Separation logic. The amphoteric nature of the contaminants allows their removal via pH manipulation.

Detailed Workup Steps:

-

Dilute the reaction mixture with an additional 50 mL of DCM.

-

Acid Wash: Wash with 1M HCl (2 x 30 mL). Purpose: Protonates unreacted 3-propoxyaniline and DIPEA, forcing them into the aqueous layer. Also removes the urea byproduct (EDU).

-

Base Wash: Wash with Saturated NaHCO₃ (2 x 30 mL). Purpose: Deprotonates unreacted 2-phenoxyacetic acid and HOBt, forcing them into the aqueous layer.

-

Neutral Wash: Wash with Brine (1 x 30 mL) to remove trapped water.

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Characterization & Criteria

The resulting off-white solid is typically >95% pure.

-

Yield Expectations: 85–95%.

-

¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

- ~8.2 ppm (s, 1H, NH amide).

- ~4.6 ppm (s, 2H, O-CH₂ -CO).

- ~3.9 ppm (t, 2H, O-CH₂ -CH₂-CH₃).

- ~6.9–7.5 ppm (m, 9H, Aromatic protons).

-

Mass Spectrometry: [M+H]⁺ expected at m/z 286.14.

Recrystallization (If needed): If the solid is colored or impure, recrystallize from Ethanol/Water (1:1) . Heat to dissolve, then cool slowly to 4°C.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Active Ester | Ensure solvents are dry (anhydrous DCM). Do not delay adding the amine after activation. |

| Precipitate during reaction | Urea formation | This is normal. The urea byproduct is often insoluble in DCM.[2][3] It will dissolve/wash away during the aqueous workup.[2] |

| Emulsion during workup | Similar densities | Add more DCM to the organic layer or a small amount of MeOH to break surface tension. |

| Racemization | High pH | Not applicable for this achiral acid, but generally, keep DIPEA equivalents controlled (max 2-3 eq). |

References

-

Valeur, E., & Bradley, M. (2009).[4][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

Sources

- 1. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. scribd.com [scribd.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

Application Note: Optimized Thin-Layer Chromatography (TLC) Protocols for the Analysis of Propoxyphenyl Acetamides

Principle of Separation in Thin-Layer Chromatography

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used to separate components of a mixture.[1] The separation is based on the principle of differential partitioning of compounds between two phases: a stationary phase and a mobile phase.[1]

-

Stationary Phase: For the analysis of propoxyphenyl acetamides, the standard stationary phase is silica gel (SiO₂) coated on a support like glass or aluminum.[2] Silica gel is highly polar due to the presence of surface silanol (Si-OH) groups, which can form hydrogen bonds with polar analytes.

-

Mobile Phase: The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the stationary phase by capillary action.[2]

-

Mechanism: As the mobile phase ascends the plate, it carries the spotted analytes with it. A competition is established between the polar stationary phase and the mobile phase for the analyte molecules.[2] More polar compounds will adhere more strongly to the polar silica gel and travel shorter distances, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a greater affinity for the mobile phase and will travel further up the plate, exhibiting a higher Rf.

The molecular structure of propoxyphenyl acetamides—containing a polar amide group, a semi-polar ether linkage, and non-polar aromatic and alkyl groups—makes them moderately polar. This polarity profile necessitates a carefully selected mobile phase to achieve effective separation from starting materials, byproducts, or impurities.

Application Overview

Propoxyphenyl acetamides are a class of organic compounds frequently encountered in pharmaceutical and medicinal chemistry research. TLC is an indispensable tool for scientists working with these molecules for several key applications:

-

Reaction Monitoring: Tracking the consumption of starting materials and the formation of the desired product in real-time.

-

Purity Assessment: Quickly determining the purity of isolated products or starting materials.

-

Solvent System Screening: Efficiently identifying a suitable solvent system for purification by column chromatography.

This guide provides robust, step-by-step protocols for the successful TLC analysis of this compound class.

Methodology

Materials & Equipment

-

TLC Plates: Silica gel 60 F₂₅₄ plates (glass or aluminum-backed). The F₂₅₄ indicator is a fluorescent material that allows for visualization under UV light.[3][4]

-

Analytes: Propoxyphenyl acetamide samples, starting materials (e.g., corresponding aniline or acyl chloride), and any known impurities for use as standards.

-

Solvents: HPLC or analytical grade solvents (e.g., Ethyl Acetate, n-Hexane, Dichloromethane, Methanol, Acetic Acid).

-

Apparatus:

-

TLC developing chamber with a lid

-

Filter paper

-

Capillary spotters or micropipettes

-

Pencil

-

Ruler

-

Forceps

-

Drying oven or heat gun

-

Visualization equipment: UV lamp (254 nm), iodine chamber, and/or chemical stain dipping jars.

-

Protocol: Preparation of Analytes

The correct preparation of the analyte solution is critical to prevent spot distortion and ensure accurate results.

-

Dissolution: Dissolve a small amount (1-2 mg) of each sample (crude reaction mixture, purified product, standards) in a volatile solvent to create an approximately 1% solution.

-

Solvent Choice: Use a solvent of low to medium polarity, such as dichloromethane or ethyl acetate. Avoid highly polar solvents like methanol for dissolution if possible, as they can cause the initial spot to spread, leading to "double spotting" or poor resolution.[5]

-

Co-Spotting: To definitively identify components, prepare a "co-spot" lane on the TLC plate. In this lane, apply both the reaction mixture and the standard (e.g., starting material) on the exact same spot. If the standard is present in the mixture, the corresponding spot will appear as a single, unified spot.

Protocol: TLC Plate Development

This protocol ensures reproducible development of the chromatogram.

-

Plate Preparation: Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink components will chromatograph.[6] Mark small tick marks on the origin line for each sample to be spotted.

-

Chamber Saturation: Place a piece of filter paper along the inside wall of the TLC chamber. Pour the prepared mobile phase into the chamber to a depth of about 0.5 cm (ensuring it is below the origin line on the plate). Close the lid and allow the chamber to saturate with solvent vapors for 5-10 minutes. This vapor saturation is crucial for ensuring a straight solvent front and reproducible Rf values.

-

Spotting: Using a capillary spotter, apply a small amount of each prepared analyte solution to its designated tick mark on the origin line. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[2] Allow the solvent to fully evaporate between applications if multiple spots are needed to increase concentration.[6]

-

Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the plate is standing vertically and does not touch the filter paper.[7] Close the lid immediately.

-

Elution: Allow the mobile phase to ascend the plate via capillary action.[1]

-

Completion: Once the solvent front is approximately 1 cm from the top of the plate, use forceps to remove it from the chamber. Immediately mark the position of the solvent front with a pencil.

-

Drying: Allow the plate to air-dry completely in a fume hood before visualization.

Protocol: Visualization Techniques

Since most propoxyphenyl acetamides are colorless, a visualization method is required.[2] It is best practice to use a non-destructive method first, followed by a destructive one if necessary.

-

UV Light (Non-Destructive):

-

Procedure: Place the dried TLC plate under a short-wave (254 nm) UV lamp.[3]

-

Principle: The aromatic phenyl ring in propoxyphenyl acetamides is UV-active and will absorb the UV light.[3][4] On a plate containing a fluorescent indicator (F₂₅₄), these compounds will appear as dark spots against a glowing green background because they quench the fluorescence.[2][8]

-

Action: Gently circle the observed spots with a pencil, as they will disappear once the UV lamp is removed.[3]

-

-

Iodine Vapor (Semi-Destructive):

-

Procedure: Place the dried plate into a sealed chamber containing a few crystals of solid iodine.[9][10] The chamber can be gently warmed to increase the sublimation of iodine.

-

Principle: Iodine vapor forms colored complexes with many organic compounds.[9] Analytes will appear as yellow-brown spots.

-

Action: Circle the spots promptly, as the stain is often temporary and will fade as the iodine evaporates from the plate.[3]

-

-

Potassium Permanganate (KMnO₄) Stain (Destructive):

-

Procedure: Prepare the stain by dissolving 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[11][12] Briefly dip the TLC plate into the stain solution using forceps, remove, and gently warm with a heat gun.

-

Principle: Permanganate is a strong oxidizing agent. It will react with any oxidizable functional group, causing the purple MnO₄⁻ to be reduced to brown MnO₂.

-

Action: The spots will appear as yellow to brown spots on a purple or pink background.[8] This is a highly sensitive, general-purpose stain.

-

Data Analysis & Interpretation

Calculation of Retention Factor (Rf)

The Retention Factor (Rf) is a unitless value that quantifies the position of a spot on the chromatogram. It is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).

The Rf value is calculated using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Both distances are measured from the origin line. An ideal Rf value for good separation lies between 0.3 and 0.7.

Interpreting the Chromatogram

-

Purity: A pure compound should ideally appear as a single spot. The presence of multiple spots in a sample lane indicates impurities.

-

Reaction Progress: In a reaction mixture lane, the disappearance of a starting material spot (compared to its standard) and the appearance of a new product spot indicates the reaction is proceeding.

-

Identification: A sample spot that travels the same distance (has the same Rf value) and shows the same visualization behavior as a known standard on the same plate is likely to be that compound. Co-spotting provides definitive confirmation.

Method Optimization & Troubleshooting

Selecting and Optimizing the Mobile Phase

The choice of mobile phase is the most critical variable in TLC. For propoxyphenyl acetamides, a binary solvent system of a non-polar solvent (like n-Hexane) and a moderately polar solvent (like Ethyl Acetate) is an excellent starting point.

| Problem | Observation | Solution | Rationale |

| Low Resolution | All spots remain at or near the origin line (Rf < 0.2). | Increase the polarity of the mobile phase. | The mobile phase is not polar enough to overcome the strong attraction between the analytes and the polar silica gel. Increasing the proportion of the polar solvent (e.g., Ethyl Acetate) will increase elution strength. |

| High Elution | All spots are at or near the solvent front (Rf > 0.8). | Decrease the polarity of the mobile phase. | The mobile phase is too polar; the analytes have a much higher affinity for the solvent than the stationary phase. Increasing the proportion of the non-polar solvent (e.g., n-Hexane) will reduce elution strength. |

| Poor Separation | Spots are close together. | Try a different solvent system (e.g., Dichloromethane/Methanol) or fine-tune the solvent ratio. | The selectivity of the system is not optimal. Changing the solvent components can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) and improve separation. |

| Spot Tailing/Streaking | Spots appear as elongated streaks instead of tight circles. | Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase.[5][13] Or, ensure the sample is not overloaded.[6] | The amide group in propoxyphenyl acetamides can have strong, non-ideal interactions with the slightly acidic silica gel.[13] Adding a small amount of acid can saturate the most active sites on the silica, leading to more uniform, circular spots. Overloading the plate also causes streaking.[7] |

Recommended Starting Solvent Systems for Propoxyphenyl Acetamides:

-

System A (Standard): 70:30 n-Hexane / Ethyl Acetate

-

System B (More Polar): 50:50 n-Hexane / Ethyl Acetate

-

System C (Alternative Selectivity): 95:5 Dichloromethane / Methanol

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No spots are visible | Insufficient sample concentration; Compound is not UV-active and the wrong stain was used; Sample washed away in the solvent. | Re-spot the sample multiple times in the same location, allowing it to dry in between.[6] Use a universal stain like KMnO₄. Ensure the origin line is above the solvent level in the chamber.[6] |

| Solvent front is crooked | The edge of the TLC plate is touching the chamber wall or filter paper; The chamber was not properly saturated. | Reposition the plate in the center of the chamber.[7] Ensure the chamber is sealed and allowed to saturate before development. |

| Spots are crescent-shaped | The spotting capillary may have scratched or indented the silica surface. | Apply the sample gently by lightly touching the capillary to the plate without downward pressure.[5] |

| Rf values are not reproducible | Chamber was not saturated; The mobile phase composition changed due to evaporation of a volatile component; Temperature fluctuations. | Always use a saturated chamber with a lid. Prepare fresh mobile phase for each run.[6] Conduct TLC at a consistent ambient temperature. |

Visual Summaries

TLC Workflow Diagram

Caption: Standard workflow for TLC analysis.

Mechanism of Separation Diagram

Caption: Differential partitioning on a polar stationary phase.

References

-

Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

-

Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

-

Williamson, K. L., & Masters, K. M. (2020, March). Thin Layer Chromatography (rev 3/2020). Swarthmore College. [Link]

-

University of California, Los Angeles. TLC Stains. [Link]

-

Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

-

Baran, P. S. Group, The Scripps Research Institute. TLC VISUALIZATION SOLUTIONS. [Link]

-

Oreate AI Blog. (2026, January 15). Unlocking the Secrets of Anisaldehyde Staining in TLC. [Link]

-

Reich, H. J., University of Wisconsin. TLC stains. [Link]

-

Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. The Sarpong Group, UC Berkeley. [Link]

-

Anonymous. TLC Stains. [Link]

-

University of Rochester, Department of Chemistry. TLC Stains and Dips. [Link]

-

ResearchGate. (2017, June 28). How to make Iodine chamber for TLC. [Link]

-

ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]

-

Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

-

ChemBAM. TLC troubleshooting. [Link]

-

ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. [Link]

-

Lab Notebook. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

-

EPFL. TLC Visualization Reagents. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 88510, N-(4-Propoxyphenyl)acetamide. [Link]

-

University of York, Department of Chemistry. Issues. [Link]

-

Taylor & Francis Online. (2007, February 15). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase. [Link]

-

U.S. Environmental Protection Agency. N-(2-Nitro-4-propoxyphenyl)acetamide Properties. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. filter-bio.com [filter-bio.com]

- 5. chembam.com [chembam.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. TLC stains [reachdevices.com]

- 11. sarponggroup.com [sarponggroup.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-phenoxy-N-(3-propoxyphenyl)acetamide

Answering your request, here is a technical support center with troubleshooting guides and FAQs for improving the yield of 2-phenoxy-N-(3-propoxyphenyl)acetamide synthesis.

Welcome to the dedicated technical support resource for the synthesis of 2-phenoxy-N-(3-propoxyphenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested solutions to common challenges encountered during this specific amide coupling reaction. Our focus is on enhancing reaction yield, simplifying purification, and ensuring the reproducibility of your results.

Synthesis Overview & Core Challenges

The synthesis of 2-phenoxy-N-(3-propoxyphenyl)acetamide involves the formation of an amide bond between 2-phenoxyacetic acid and 3-propoxyaniline. While conceptually a straightforward condensation, achieving high yields requires careful control over reaction parameters to overcome several inherent challenges.

The primary obstacle is that the direct thermal condensation of a carboxylic acid and an amine is generally inefficient. This is due to the formation of a stable, unreactive ammonium carboxylate salt, which must be dehydrated at high temperatures, often leading to side products and degradation.[1][2] Therefore, the carboxylic acid must be "activated" to facilitate the nucleophilic attack by the amine under milder conditions.

Two principal, high-yield pathways are employed for this transformation, each with its own set of variables to optimize.

Caption: Primary synthetic routes to the target amide.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific experimental failures in a question-and-answer format, providing both the "what to do" and the "why it works."

Question 1: My reaction yield is poor (<50%), and TLC/LC-MS analysis shows a significant amount of unreacted 3-propoxyaniline. What is the likely cause and how can I fix it?

Answer: This is a classic symptom of insufficient carboxylic acid activation. The 3-propoxyaniline is present and ready to react, but the 2-phenoxyacetic acid is not electrophilic enough to engage in the reaction.

Core Causality: The nucleophilicity of the aniline nitrogen is modest, and without a highly reactive partner, the reaction will stall. The lone pair of electrons on the aniline's nitrogen needs a strongly electrophilic carbonyl carbon to attack.

Troubleshooting Steps:

| Solution Pathway | Underlying Principle | Recommended Action |

| 1. Switch to a More Powerful Coupling Reagent | Different coupling agents generate activated intermediates of varying reactivity. Carbodiimides like DCC or EDC are standard, but uronium/phosphonium salts like HATU or PyBOP are often more effective for challenging couplings.[3][4] | If using EDC, consider adding an activator like HOBt or switching to HATU. HATU forms a highly reactive HOBt-ester, which is less susceptible to side reactions and more potent.[5] |

| 2. Convert to the Acyl Chloride (Method B) | An acyl chloride is significantly more electrophilic and reactive than an in situ generated activated ester.[6][] This is often the most robust solution for stubborn amide couplings. | Convert 2-phenoxyacetic acid to 2-phenoxyacetyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] Then, add the acyl chloride (dissolved in a dry solvent) slowly to a solution of 3-propoxyaniline and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) at 0 °C. |

| 3. Increase Reaction Temperature | Increasing kinetic energy can help overcome the activation barrier. However, this should be done cautiously as it can also promote side reactions or degradation. | If running at room temperature, try gently heating the reaction to 40-50 °C. Monitor the reaction closely by TLC to ensure the product is forming without significant new impurity spots. |

| 4. Check Reagent Purity & Solvent | Moisture is detrimental. Water will hydrolyze the activated intermediate or the acyl chloride back to the unreactive carboxylic acid. | Ensure all reagents are pure and that the solvent (e.g., DCM, THF, DMF) is anhydrous. Using freshly opened or distilled solvents is highly recommended. |

Question 2: My reaction is complete, but the main impurity is a white, insoluble precipitate that is very difficult to remove from my product. What is it?